molecular formula C24H30Cl3NO B12415288 (5S,7S)-1-methyl-7-[[2,2,6,6-tetradeuterio-4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride

(5S,7S)-1-methyl-7-[[2,2,6,6-tetradeuterio-4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride

Cat. No.: B12415288
M. Wt: 458.9 g/mol
InChI Key: DCKUVQADDNMWEF-SMTSGGNVSA-N
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Description

The compound (5S,7S)-1-methyl-7-[[2,2,6,6-tetradeuterio-4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol;hydrochloride is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes deuterium atoms, which can be useful in studies involving isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S,7S)-1-methyl-7-[[2,2,6,6-tetradeuterio-4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol;hydrochloride involves multiple steps. The process typically starts with the preparation of the piperidine ring, followed by the introduction of the dichlorophenyl group. The deuterium atoms are incorporated through specific reactions that replace hydrogen atoms with deuterium. The final step involves the formation of the benzoannulene structure and the addition of the hydrochloride group to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to alter the piperidine ring.

    Substitution: The dichlorophenyl group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, the compound’s isotopic labeling with deuterium can be used in metabolic studies to trace the pathways of drug metabolism and to study enzyme kinetics.

Medicine

The compound may have potential applications in medicine, particularly in the development of new pharmaceuticals. Its unique structure could be exploited to design drugs with specific biological activities.

Industry

In the industrial sector, the compound could be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.

Mechanism of Action

The mechanism of action of (5S,7S)-1-methyl-7-[[2,2,6,6-tetradeuterio-4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol;hydrochloride involves its interaction with specific molecular targets. The deuterium atoms can influence the compound’s binding affinity and metabolic stability. The compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5S,7S)-1-methyl-7-[[2,2,6,6-tetradeuterio-4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol;hydrochloride lies in its isotopic labeling with deuterium, which provides distinct advantages in scientific research, such as enhanced stability and the ability to trace metabolic pathways.

Properties

Molecular Formula

C24H30Cl3NO

Molecular Weight

458.9 g/mol

IUPAC Name

(5S,7S)-1-methyl-7-[[2,2,6,6-tetradeuterio-4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride

InChI

InChI=1S/C24H29Cl2NO.ClH/c1-16-4-2-5-20-19(16)9-8-17(14-23(20)28)15-27-12-10-18(11-13-27)24-21(25)6-3-7-22(24)26;/h2-7,17-18,23,28H,8-15H2,1H3;1H/t17-,23-;/m0./s1/i12D2,13D2;

InChI Key

DCKUVQADDNMWEF-SMTSGGNVSA-N

Isomeric SMILES

[2H]C1(CC(CC(N1C[C@H]2CCC3=C(C=CC=C3[C@H](C2)O)C)([2H])[2H])C4=C(C=CC=C4Cl)Cl)[2H].Cl

Canonical SMILES

CC1=C2CCC(CC(C2=CC=C1)O)CN3CCC(CC3)C4=C(C=CC=C4Cl)Cl.Cl

Origin of Product

United States

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